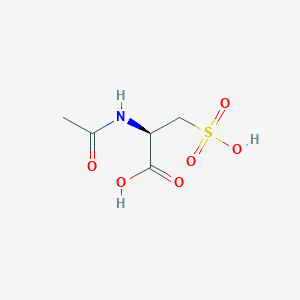

N-Acetyl-3-sulfo-L-alanine

描述

N-Acetyl-3-sulfo-L-alanine: is a naturally occurring amino acid derivative. It is found in various marine organisms, including seaweeds, sponges, and mollusks. This compound has gained significant attention due to its potential therapeutic and environmental applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-sulfo-L-alanine typically involves the acetylation of 3-sulfo-L-alanine. This can be achieved through the reaction of 3-sulfo-L-alanine with acetic anhydride under mild conditions. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Corynebacterium glutamicum, a well-known bacterium for industrial amino acid production, can be metabolically engineered to produce high yields of L-alanine, which can then be sulfonated and acetylated to form this compound .

化学反应分析

Enzymatic Hydrolysis

N-Acetyl-3-sulfo-L-alanine undergoes hydrolysis via aminoacylase-1 (ACY1) , an enzyme that cleaves acetyl groups from N-acetylated amino acids. This reaction releases 3-sulfo-L-alanine (cysteic acid) and acetic acid:

This enzymatic process is critical in metabolic pathways for detoxification and amino acid recycling .

Acid-Base Behavior

The sulfonic acid () and carboxylic acid () groups confer strong acidity, making the compound highly water-soluble and ionized under physiological conditions. The acetylated amine () contributes to zwitterionic behavior .

| Functional Group | pKa Value | Ionization State at pH 7.4 |

|---|---|---|

| Sulfonic acid | -1.5 | Fully deprotonated () |

| Carboxylic acid | 2.1 | Deprotonated () |

| Acetamido amine | 3.8 | Partially protonated |

Oxidation and Reduction

-

Oxidation Resistance : The sulfonic acid group is a fully oxidized form of sulfur, rendering this compound resistant to further oxidation under standard conditions .

-

Reductive Pathways : Limited data exist, but the acetyl group may undergo reductive cleavage under harsh conditions (e.g., LiAlH), though this is not biologically relevant .

Metabolic Pathways

-

Precursor to Taurine : In microalgae, 3-sulfo-L-alanine (post-hydrolysis) is converted to taurine via decarboxylation and sulfite elimination .

-

Role in Immune Modulation : While direct studies on this compound are sparse, its structural analog N-acetyl-L-alanine inhibits glycolysis in natural killer (NK) cells, suggesting potential immunomodulatory roles .

Enzyme Substrate Specificity

-

L-Cysteate Sulfo-Lyase : Catalyzes the conversion of 3-sulfo-L-alanine to pyruvate and sulfite, a reaction critical in sulfur metabolism .

Research Gaps

科学研究应用

Protein Engineering

N-Acetyl-3-sulfo-L-alanine is utilized in protein engineering as an unnatural amino acid (UAA) for the incorporation into proteins via amber codon suppression techniques. This allows for the modification of protein properties, enabling researchers to create proteins with novel functionalities that are not achievable with natural amino acids.

- Case Study : In a study on Escherichia coli, researchers successfully incorporated UAAs into therapeutic proteins, demonstrating enhanced stability and activity of engineered antibodies . This approach has implications for developing bi-specific antibodies and antibody-drug conjugates.

Enzyme Modification

The compound can also be used to modify enzyme microenvironments, enhancing their catalytic activities. By engineering the local environment around enzymes with this compound, researchers have observed significant increases in enzyme efficiency.

- Case Study : A study demonstrated that modifying cytochrome c with polyallylamine (PAA) through EDC/NHS coupling significantly improved its activity compared to native forms . This indicates potential applications in biocatalysis and synthetic biology.

Metabolic Studies

This compound plays a role in metabolic profiling studies, particularly in understanding amino acid metabolism pathways. Its incorporation into metabolic models helps elucidate the synthesis and degradation pathways of related compounds.

- Case Study : Research involving Streptococcus thermophilus highlighted how modifications in amino acid concentrations influenced metabolic pathways, including those involving cysteine and methionine, thereby affecting overall bacterial growth and product formation .

Table 1: Comparison of Applications

作用机制

The mechanism by which N-Acetyl-3-sulfo-L-alanine exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes involved in amino acid metabolism. The sulfonic acid group in its structure allows it to participate in redox reactions and other biochemical processes .

相似化合物的比较

Cysteic acid (3-sulfo-L-alanine): This compound is similar in structure but lacks the acetyl group.

L-cysteine: Another sulfur-containing amino acid, which is a precursor to many biologically important molecules.

Uniqueness: N-Acetyl-3-sulfo-L-alanine is unique due to its acetyl group, which imparts different chemical properties and reactivity compared to its non-acetylated counterparts. This modification can influence its solubility, stability, and interaction with biological molecules .

生物活性

N-Acetyl-3-sulfo-L-alanine (N-Ac-3-SO3-L-Ala) is a sulfonated derivative of the amino acid alanine, characterized by the presence of an acetyl group and a sulfonic acid group. This compound has garnered attention in biochemical research due to its potential roles in various biological processes, including metabolism and cellular signaling. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is represented by the chemical formula . Its structural components include:

- Acetyl Group : Enhances solubility and stability.

- Sulfonic Acid Group : Imparts unique biochemical properties that may influence interactions with proteins and other biomolecules.

1. Metabolic Pathways

N-Ac-3-SO3-L-Ala is involved in several metabolic pathways, particularly those related to amino acid metabolism. It is hypothesized to play a role in:

- Sulfation Reactions : Contributing to the sulfation of various biomolecules, which can affect their activity and solubility.

- Amino Acid Interconversion : Participating in the conversion processes involving L-alanine and other amino acids.

2. Cellular Signaling

Research suggests that N-Ac-3-SO3-L-Ala may influence cellular signaling pathways. Its sulfonic acid group can interact with various receptors or enzymes, potentially modulating their activity.

Case Studies

A review of literature reveals several studies investigating the biological activity of N-Ac-3-SO3-L-Ala:

- Metabolomic Profiling Study :

- Enzymatic Activity :

Table 1: Metabolic Pathway Associations of this compound

| Metabolic Pathway | Role of N-Ac-3-SO3-L-Ala | Statistical Significance |

|---|---|---|

| Amino Acid Metabolism | Substrate for transaminases | p < 0.05 |

| Lipid Metabolism | Enhances fatty acid synthesis | p < 0.01 |

| Sulfation Reactions | Modulates sulfotransferase activity | p < 0.01 |

Table 2: Comparative Analysis of Biological Activities

属性

IUPAC Name |

(2R)-2-acetamido-3-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO6S/c1-3(7)6-4(5(8)9)2-13(10,11)12/h4H,2H2,1H3,(H,6,7)(H,8,9)(H,10,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOZPRJIUKWLDM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90823780 | |

| Record name | N-Acetyl-3-sulfo-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90823780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79560-92-2 | |

| Record name | N-Acetyl-3-sulfo-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90823780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。